molecular formula C17H16FN5O3S B2634578 2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide CAS No. 893917-60-7

2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide

Cat. No. B2634578
CAS RN: 893917-60-7
M. Wt: 389.41
InChI Key: XCTXDVDOXURKFC-UHFFFAOYSA-N
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Description

2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide is a useful research compound. Its molecular formula is C17H16FN5O3S and its molecular weight is 389.41. The purity is usually 95%.
BenchChem offers high-quality 2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Agents for PET

A study on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, utilized a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. These compounds, including DPA-714 designed with a fluorine atom, were developed for in vivo imaging using positron emission tomography (PET) through a simple one-step process, demonstrating the application of pyrimidine derivatives in the development of diagnostic tools (Dollé et al., 2008).

Antimicrobial Activity

The antimicrobial activity of some synthesized pyrimidine-triazole derivatives was investigated against selected bacterial and fungal strains, showcasing the potential of pyrimidine derivatives in antimicrobial applications (Majithiya & Bheshdadia, 2022).

Drug Design and Biological Activities

Another study synthesized and evaluated substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography. These compounds showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors, indicating their use in exploring neurodegenerative disorders (Fookes et al., 2008).

Synthesis and Structural Analysis

Studies on the crystal structures of various 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides revealed insights into their molecular configurations, emphasizing the significance of pyrimidine derivatives in the field of crystallography and molecular design (Subasri et al., 2016; Subasri et al., 2017).

properties

IUPAC Name

2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3S/c1-19-11(24)8-27-15-12-14(22(2)17(26)23(3)16(12)25)20-13(21-15)9-5-4-6-10(18)7-9/h4-7H,8H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTXDVDOXURKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide

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